molecular formula C16H17N3O2 B2902940 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile CAS No. 477887-79-9

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B2902940
CAS No.: 477887-79-9
M. Wt: 283.331
InChI Key: VSQRPFQLKRCJNN-UHFFFAOYSA-N
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Description

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile is a nitrile-based compound featuring a 3,4-dimethoxyphenyl group and a 2-aminoanilino substituent attached to the acetonitrile backbone.

Properties

IUPAC Name

2-(2-aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-8-7-11(9-16(15)21-2)14(10-17)19-13-6-4-3-5-12(13)18/h3-9,14,19H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRPFQLKRCJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)NC2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile, also known as a derivative of acetonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇N₃O₂
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 477887-79-9
  • Structure : The compound features an acetonitrile group attached to a dimethoxyphenyl and an aminoaniline moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of aminophenylacetonitriles have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Cardiovascular Effects :
    • The compound is structurally related to verapamil, a calcium channel blocker used to treat hypertension and angina. Research suggests that it may influence cardiac contractility and vascular smooth muscle relaxation, potentially lowering blood pressure and heart rate .
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of similar compounds against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Calcium Channel Modulation : As a potential calcium channel blocker, it might reduce intracellular calcium levels, influencing muscle contraction and relaxation.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound. Below is a summary of key findings:

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Showed cardiovascular benefits in animal models, including reduced heart rate and blood pressure.
Investigated the neuroprotective role against oxidative stress-induced neuronal damage.

Case Studies

  • Cancer Cell Line Study :
    A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.
  • Cardiovascular Study :
    In a rat model of hypertension, administration of the compound resulted in significant reductions in systolic blood pressure compared to controls, suggesting its potential as an antihypertensive agent.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Potential

Research indicates that 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests it could act as a serotonin receptor modulator. Studies on related compounds have demonstrated efficacy in preclinical models, indicating potential for further development in this area .

Dopamine Transporter Inhibition

This compound has been identified as an atypical dopamine transporter (DAT) inhibitor, which may provide therapeutic effects in conditions such as psychostimulant abuse. In animal models, it has shown promise in modulating dopamine levels, thus influencing behaviors associated with addiction .

Pharmacology

Targeting Cancer Pathways

Recent investigations have highlighted the compound's role in inhibiting specific kinases involved in tumor growth. The compound's interaction with c-Met and Mer kinases has been documented, suggesting its potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines .

PI3Kδ Inhibition

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one has also been studied as a selective inhibitor of the PI3Kδ pathway. This pathway is crucial for cell survival and proliferation in several cancers. The compound exhibited favorable pharmacokinetic properties and significant potency against target cells, making it a candidate for further exploration in cancer therapeutics .

Materials Science

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its piperazine ring structure allows for various modifications, facilitating the development of new pharmacological agents and materials with tailored properties .

Data Table: Summary of Applications

Application AreaDetailsReferences
Medicinal ChemistryPotential antidepressant and antipsychotic properties; serotonin receptor modulation
PharmacologyInhibition of dopamine transporter; potential treatment for addiction
Cancer ResearchInhibition of c-Met and Mer kinases; antitumor activity against various cancer cell lines
Materials ScienceBuilding block for synthesizing complex organic compounds

Case Studies

Case Study 1: Antidepressant Activity

In a study examining the effects of various piperazine derivatives on serotonin receptors, 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one was found to significantly increase serotonin levels in rat models. This suggests its potential utility in developing new antidepressant therapies .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on breast cancer cell lines demonstrated that compounds structurally related to 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one exhibited IC50 values indicating effective inhibition of cell growth. These findings support the compound's role as a promising candidate for further anticancer drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile (Target) C16H16N4O2 (Inferred) ~312.33 3,4-Dimethoxyphenyl, 2-aminoanilino N/A
2-(N-Benzylamino)-2-(4-methoxyphenyl)acetonitrile C16H16N2O 252.31 4-Methoxyphenyl, N-benzylamino
2-(2,4-Dimethoxyphenyl)acetonitrile C10H11NO2 177.20 2,4-Dimethoxyphenyl
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride C8H7Cl3N2 237.50 3,4-Dichlorophenyl, amino group
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile C17H26N2O2 298.41 3,4-Dimethoxyphenyl, methylamino, isopropyl

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron density and solubility compared to halogenated analogs like 2-amino-2-(3,4-dichlorophenyl)acetonitrile, which may exhibit higher lipophilicity .
  • Amino Group Variations: The 2-aminoanilino substituent in the target compound provides a secondary amine capable of hydrogen bonding, contrasting with the tertiary amine in (2R)-2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • 3,4-Dimethoxyphenyl Derivatives: Compounds with 3,4-dimethoxy groups (e.g., Verapamil-related compounds) often demonstrate improved aqueous solubility due to methoxy’s polar nature . However, steric hindrance from the aminoanilino group in the target compound may reduce solubility compared to simpler analogs like 2-(2,4-dimethoxyphenyl)acetonitrile .
  • Chlorinated Analogs: 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride shows higher crystallinity and stability, attributed to chloride’s electron-withdrawing effects and ionic interactions in its hydrochloride form .
Pharmacological Relevance
  • Methylamino Derivatives: (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile (CAS 1353989-57-7) is used as a pharmaceutical intermediate, indicating that similar nitrile-based compounds may serve as precursors for bioactive molecules .

Q & A

Q. What are the common synthetic routes for 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves substitution reactions, where halogen or methoxy groups on the phenyl ring are replaced with amino functionalities. Key steps include:

  • Nucleophilic substitution : Using ammonia or amine derivatives under controlled pH (e.g., anhydrous conditions to minimize hydrolysis).
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameters : Temperature (60–80°C for optimal substitution kinetics), solvent polarity (acetonitrile or DMF for solubility), and stoichiometric ratios (1:1.2 for amine:halogen precursor) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions on the phenyl rings (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~3350 cm1^{-1} (N-H stretch) validate nitrile and amine groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 327.1352) to confirm molecular formula .
  • HPLC : Reverse-phase C18 column (mobile phase: 70% acetonitrile/30% water) with UV detection at 254 nm to assess purity (>98%) .

Q. How can researchers assess the initial biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases, methyltransferases) using fluorometric or colorimetric substrates. IC50_{50} values indicate potency .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Normalize results to untreated controls .
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify affinity (Kd_d) for proteins like DNA gyrase or receptors .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., ATP-binding pockets). Key steps:
    • Prepare ligand and protein structures (Protonate at pH 7.4, minimize energy with OPLS force field).
    • Define a grid box (20 Å × 20 Å × 20 Å) around the active site.
    • Rank poses by binding energy (ΔG < -8 kcal/mol suggests strong interactions) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50}, Kd_d) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or batch effects .
  • Structural Validation : Compare crystallographic data (if available) with computational models to confirm binding modes. Mismatches may indicate assay-specific artifacts .
  • Replicate Under Standardized Conditions : Re-test the compound using harmonized protocols (e.g., uniform cell lines, buffer compositions) to isolate variables .

Q. What methods optimize the regioselectivity in substitution reactions during synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., methoxy) at specific phenyl positions to guide electrophilic substitution. For example, para-methoxy groups enhance ortho/para selectivity .
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination to control aryl-amine coupling sites. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving regioselectivity (>80% desired isomer) compared to non-polar solvents .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger Phase to identify critical functional groups (e.g., nitrile, amino groups) contributing to activity. Validate with alanine scanning mutagenesis in targets .
  • QSAR Modeling : Train random forest models on datasets (pIC50_{50} vs. descriptors like logP, polar surface area) to predict activity of untested analogs .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS/MS. Major pathways: hydrolysis of nitrile to amide or carboxylic acid .
  • Stability-Indicating HPLC : Develop a gradient method (5–95% acetonitrile in 20 min) to separate degradation products. Validate specificity and linearity (R2^2 > 0.99) .
  • Isotope-Labeling : Use 15^{15}N-labeled amine precursors to track metabolic fate in hepatocyte incubations. Detect labeled metabolites via high-resolution orbitrap MS .

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